![molecular formula C36H23N5Na2O6S2 B12374521 disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate is a complex organic compound with the molecular formula C₃₂H₂₁N₅Na₂O₆S₂. It is commonly used as a dye and is known for its vibrant blue color. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reaction vessels and continuous flow processes. The raw materials are mixed in precise ratios, and the reaction conditions are carefully monitored to maintain consistency and quality. The final product is purified through filtration and recrystallization to achieve the desired purity and color intensity .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: The azo bond can be reduced to form amines, which can further react to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of smaller aromatic compounds, while reduction typically results in the formation of aromatic amines .
Applications De Recherche Scientifique
Disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and identify different compounds.
Biology: The compound is used in staining techniques to highlight specific structures in biological samples, such as proteins and nucleic acids.
Medicine: It is used in diagnostic assays and as a marker in various medical tests.
Mécanisme D'action
The mechanism of action of disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate involves the interaction of the azo groups with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with other molecules. The compound’s vibrant color is due to the extensive conjugation of the aromatic rings and the azo groups, which absorb visible light .
Comparaison Avec Des Composés Similaires
Disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 8-(phenylamino)-5-[azo]naphthalenesulphonate: Another azo dye with similar applications but different structural features.
Acid Black 24: A related dye used in similar applications but with different chemical properties and stability.
These compounds share similar applications but differ in their chemical structures, which influence their reactivity and stability under different conditions.
Propriétés
Formule moléculaire |
C36H23N5Na2O6S2 |
|---|---|
Poids moléculaire |
731.7 g/mol |
Nom IUPAC |
disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C36H25N5O6S2.2Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;;/h1-22,37H,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
Clé InChI |
OLPWJTQWWFWEFS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


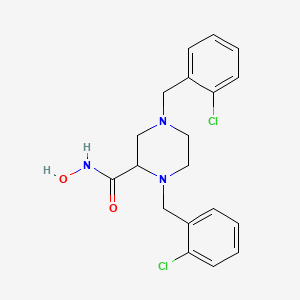
![Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one](/img/structure/B12374442.png)
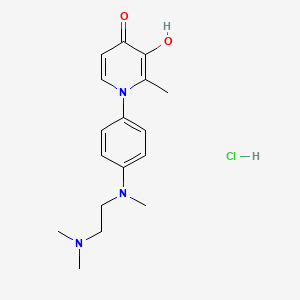
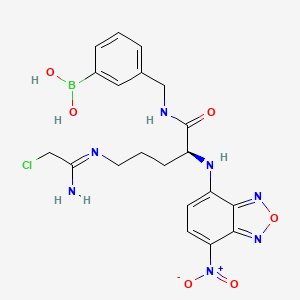

![Sodium;4-[3-(2,4-dinitrophenyl)-2-(4-iodophenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12374457.png)
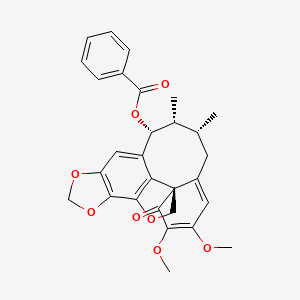
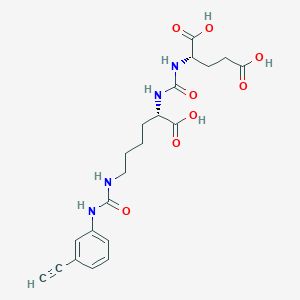
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)
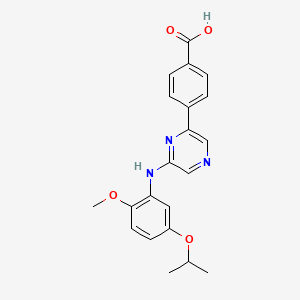

![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)
